1-Pyrazin-2-yl-3-(6-trifluoromethyl-quinolin-4-yl)-urea
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Overview
Description
Quinolinyl pyrazinyl urea derivative 2 is a small molecular compound with significant potential in various scientific fields. This compound is part of a broader class of heterocyclic compounds known for their versatility and pharmacological activities .
Preparation Methods
The synthesis of quinolinyl pyrazinyl urea derivative 2 involves several steps. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Quinolinyl pyrazinyl urea derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinyl pyrazinyl ketones, while reduction can yield quinolinyl pyrazinyl amines.
Scientific Research Applications
Quinolinyl pyrazinyl urea derivative 2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of quinolinyl pyrazinyl urea derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species. At higher concentrations, it can also trigger necroptotic cell death through the activation of the RIPK1/RIPK3/MLKL signaling pathway .
Comparison with Similar Compounds
Quinolinyl pyrazinyl urea derivative 2 is unique compared to other similar compounds due to its specific structure and pharmacological activities. Similar compounds include:
Pyrazinamide: Known for its anti-tuberculosis activity.
Glipizide: Used as an anti-diabetic agent.
Amiloride: A diuretic compound.
Bortezomib and Oltipraz: Both are anti-cancer drugs.
Quinolinyl pyrazinyl urea derivative 2 stands out due to its dual ability to induce both apoptosis and necroptosis in cancer cells, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C15H10F3N5O |
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Molecular Weight |
333.27 g/mol |
IUPAC Name |
1-pyrazin-2-yl-3-[6-(trifluoromethyl)quinolin-4-yl]urea |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)9-1-2-11-10(7-9)12(3-4-20-11)22-14(24)23-13-8-19-5-6-21-13/h1-8H,(H2,20,21,22,23,24) |
InChI Key |
GHAZVJQMLWOQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NC(=O)NC3=NC=CN=C3 |
Origin of Product |
United States |
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